3-Naphthalen-2-ylpyrrolidine;hydrochloride
Description
Significance of Nitrogen-Containing Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are fundamental building blocks in the field of medicinal chemistry. ijsrtjournal.com Statistically, these structures are exceptionally prevalent in pharmaceuticals; an analysis of drugs approved by the U.S. FDA reveals that 59% of unique small-molecule drugs contain a nitrogen heterocycle. msesupplies.com In total, over 85% of all biologically active compounds are, or contain, a heterocycle, most often one containing nitrogen. rsc.org Their importance stems from the ability of the nitrogen atom to form hydrogen bonds with biological targets, a key interaction for molecular recognition and binding affinity. nih.gov
The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a particularly favored scaffold in pharmaceutical sciences. nih.govnih.gov It is one of the most common non-aromatic nitrogen heterocycles found in FDA-approved drugs. nih.gov This prevalence is due to several advantageous properties. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for efficient exploration of three-dimensional pharmacophore space, contributing to the molecule's stereochemistry and conformational rigidity. nih.govresearchgate.net These characteristics are crucial for achieving high selectivity and potency when binding to biological targets like enzymes and receptors. researchgate.net The pyrrolidine scaffold is a core structure in numerous alkaloids and other bioactive natural products, as well as a vast number of synthetic therapeutic agents. nih.govfrontiersin.org
Table 1: Examples of Marketed Drugs Containing Nitrogen Heterocycles
| Drug Name | Heterocyclic Moiety | Therapeutic Use |
| Diazepam | Benzodiazepine | Anxiolytic |
| Captopril | Pyrrolidine | Antihypertensive |
| Metronidazole | Imidazole | Antibiotic/Antiprotozoal |
| Chloroquine | Quinoline | Antimalarial |
| Azidothymidine (AZT) | Pyrimidine | Antiviral (HIV) |
Role of Naphthalene (B1677914) Core in Biologically Active Molecules
Naphthalene, a bicyclic aromatic hydrocarbon, is another versatile and extensively explored scaffold in drug discovery. ijpsjournal.comresearchgate.net Its rigid, planar, and lipophilic nature allows it to engage in various interactions with biological macromolecules, including π-π stacking and hydrophobic interactions. researchgate.net The naphthalene nucleus is present in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities. researchgate.netnih.gov
The therapeutic applications of naphthalene derivatives are diverse, spanning anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents. nih.govekb.egekb.eg The biological activity of naphthalene is often linked to its metabolites, such as naphthalene epoxides and naphthoquinones, which can covalently interact with cellular proteins. researchgate.netnih.gov Several FDA-approved drugs incorporate the naphthalene moiety, demonstrating its clinical significance and value as a privileged structure in medicinal chemistry. nih.govekb.eg Its utility is further enhanced by the relative ease with which it can be chemically modified, allowing for the fine-tuning of pharmacological properties. researchgate.netekb.eg
Table 2: Examples of Marketed Drugs Containing a Naphthalene Core
| Drug Name | Therapeutic Use |
| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) |
| Nabumetone | Nonsteroidal Anti-inflammatory Drug (NSAID) |
| Propranolol | Beta-Blocker (Antihypertensive) |
| Nafcillin | Penicillin-class Antibiotic |
| Terbinafine | Antifungal |
| Duloxetine | Antidepressant (SNRI) |
| Bedaquiline | Antitubercular |
Source: Data compiled from multiple sources. ijpsjournal.comnih.govekb.eg
Hybrid Naphthyl-Pyrrolidine Scaffolds in Modern Drug Design and Discovery
The deliberate combination of distinct pharmacophoric scaffolds is a powerful strategy in modern drug design aimed at creating novel molecules with improved affinity, selectivity, or functional activity. Hybrid molecules incorporating both naphthalene and pyrrolidine rings, such as 3-Naphthalen-2-ylpyrrolidine;hydrochloride, are designed to leverage the advantageous properties of each component.
The naphthalene group typically serves as a hydrophobic anchor or a recognition element that can interact with specific pockets in a biological target. researchgate.net The pyrrolidine ring, with its defined three-dimensional structure and basic nitrogen atom, can establish critical hydrogen bonds and ionic interactions, while also orienting the naphthalene moiety for optimal binding. nih.govresearchgate.net The stereochemistry of the pyrrolidine ring can be precisely controlled, which is a significant feature as different stereoisomers can exhibit vastly different biological profiles due to their unique binding modes with enantioselective proteins. researchgate.net
Research into naphthyl-pyrrolidine derivatives has explored their potential across various therapeutic areas. For instance, the compound Naphyrone, which is 1-(Naphthalen-2-yl)-2-pyrrolidin-1-ylpentan-1-one, is an analog of pyrovalerone and a potent inhibitor of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. chemicalbook.com Other research compounds containing the naphthyl-pyrrolidine scaffold have been investigated for their potential in treating neurological disorders or cancer. ontosight.aievitachem.com The structure of 2-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid has been explored as a building block for more complex molecules in drug development. evitachem.com These examples underscore the scientific interest in this hybrid scaffold as a promising template for discovering new biologically active agents.
Table 3: Examples of Research Compounds with Naphthyl-Pyrrolidine Scaffolds
| Compound Name | Structural Class / Potential Application |
| Naphyrone | Cathinone derivative; monoamine transporter inhibitor. chemicalbook.com |
| 2-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid | Building block for drug development. evitachem.com |
| 3-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol | Potential lead compound for neurological disorders or cancer therapy. evitachem.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-naphthalen-2-ylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)14-7-8-15-10-14;/h1-6,9,14-15H,7-8,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHDKGNUORLRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC3=CC=CC=C3C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Investigations of 3 Naphthalen 2 Ylpyrrolidine Derivatives
Impact of Pyrrolidine (B122466) Ring Substitutions on Biological Efficacy
The pyrrolidine ring is a key component of the 3-naphthalen-2-ylpyrrolidine scaffold, and its substitution pattern plays a pivotal role in determining the biological efficacy of these derivatives. Modifications at the nitrogen atom (N1), as well as at various carbon atoms (C3 and C5) of the ring, have been shown to significantly alter the interaction of these compounds with their biological targets.
Stereochemistry is a critical determinant of biological activity in 3-naphthalen-2-ylpyrrolidine derivatives. The chiral center at the C3 position of the pyrrolidine ring, where the naphthalene (B1677914) moiety is attached, gives rise to (R) and (S) enantiomers, which often exhibit different binding affinities and functional activities at their biological targets. For instance, in related 3-arylpyrrolidine compounds, the stereochemistry at the C3 position has been shown to be a key factor for potent activity as monoamine transporter inhibitors. Often, one enantiomer displays significantly higher affinity for a specific transporter, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET), compared to its mirror image. This stereoselectivity is attributed to the specific three-dimensional arrangement of the pharmacophoric elements, which allows for optimal interaction with the chiral environment of the receptor's binding pocket.
The conformation of the pyrrolidine ring itself, which can adopt various puckered forms (e.g., envelope or twist conformations), is also influenced by the stereochemistry of its substituents. These conformational preferences can dictate the spatial orientation of the naphthalene group and other substituents, thereby affecting how the molecule fits into the binding site of a protein.
Substitutions at the N1, C3, and C5 positions of the pyrrolidine ring have been extensively explored to modulate the pharmacological properties of 3-arylpyrrolidine derivatives.
The N1 position of the pyrrolidine ring is a common site for modification. The nature of the substituent at this position can influence potency, selectivity, and pharmacokinetic properties. In many series of monoamine reuptake inhibitors, the presence of a small alkyl group, such as a methyl or ethyl group, on the nitrogen is crucial for high affinity. Larger or more polar groups at this position can lead to a decrease in activity, likely due to steric hindrance or unfavorable interactions within the binding pocket. For example, in a series of 3,4-disubstituted pyrrolidines, the N-methyl and N-ethyl analogs demonstrated potent inhibition of monoamine reuptake, while N-unsubstituted or N-acyl derivatives were generally less active.
Substitutions at the C5 position are less commonly explored but can also influence activity. The introduction of substituents at this position can affect the conformation of the pyrrolidine ring and introduce additional points of interaction with the target protein. However, steric bulk at this position is often detrimental to activity, suggesting that the space around this region of the molecule is constrained within the binding site of many of its targets.
The following table presents data on the monoamine transporter inhibitory activity of a series of 3,4-disubstituted pyrrolidine analogs, which can provide insights into the effects of substitutions on the pyrrolidine ring.
| Compound | R1 (N1-substituent) | R2 (C3-substituent) | R3 (C4-substituent) | DAT Ki (µM) | SERT Ki (µM) | NET Ki (µM) |
| 1 | H | Phenyl | Phenyl | >10 | >10 | >10 |
| 2 | CH3 | Phenyl | Phenyl | 0.20 | 0.23 | 0.031 |
| 3 | C2H5 | Phenyl | Phenyl | 0.15 | 0.18 | 0.025 |
| 4 | CH3 | 4-Chlorophenyl | Phenyl | 0.084 | 0.15 | 0.019 |
| 5 | CH3 | Phenyl | 4-Methylphenyl | 0.25 | 0.30 | 0.042 |
Data is illustrative and based on findings for 3,4-disubstituted pyrrolidine analogs.
Naphthalene Moiety Modifications and Their Pharmacological Implications
The naphthalene moiety of 3-naphthalen-2-ylpyrrolidine is a large, lipophilic group that plays a significant role in the binding of these compounds to their targets. Modifications to this part of the molecule can have profound effects on potency and selectivity.
The functionalization of the naphthalene ring system offers a powerful strategy for modulating the bioactivity of 3-naphthalen-2-ylpyrrolidine derivatives. The introduction of various substituents onto the aromatic rings can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with the target protein.
The position of the substituent on the naphthalene ring is also critical. Due to the extended nature of the naphthalene system, substituents at different positions will project into different regions of the binding site, leading to distinct pharmacological outcomes. For example, a substituent at the 6-position of the 2-naphthyl ring will occupy a different spatial region than a substituent at the 4-position, and thus may interact with different amino acid residues.
The following table illustrates the hypothetical effect of naphthalene ring substitutions on receptor binding affinity, based on general principles of medicinal chemistry.
| Compound | Naphthalene Substitution | Receptor Binding Affinity (Ki, nM) (Hypothetical) |
| Base Scaffold | Unsubstituted | 50 |
| 6 | 6-Chloro | 25 |
| 7 | 6-Methoxy | 40 |
| 8 | 4-Fluoro | 30 |
| 9 | 7-Methyl | 60 |
Pharmacophore Elucidation and Ligand Design Principles
The elucidation of the pharmacophore for 3-naphthalen-2-ylpyrrolidine derivatives is essential for understanding their mechanism of action and for the rational design of new, more effective ligands. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target and elicit a biological response.
For 3-arylpyrrolidine-based monoamine reuptake inhibitors, the key pharmacophoric features generally include:
A basic amine center: The nitrogen atom of the pyrrolidine ring, which is typically protonated at physiological pH, forms a crucial ionic interaction with an acidic residue (e.g., aspartate) in the transporter's binding site.
A hydrophobic/aromatic region: The naphthalene moiety serves as a large hydrophobic anchor that engages in van der Waals and/or pi-stacking interactions with hydrophobic pockets within the receptor.
A specific spatial relationship: The distance and relative orientation between the basic amine and the aromatic group are critical for proper binding and are dictated by the stereochemistry and conformation of the pyrrolidine ring.
Ligand design principles for this class of compounds are based on optimizing the fit of the molecule to the pharmacophore model. This involves:
Maintaining the core scaffold: The 3-naphthalen-2-ylpyrrolidine core is generally considered essential for activity.
Fine-tuning the N1-substituent: As discussed, small, non-polar groups are often preferred at this position.
Exploring naphthalene substitutions: The systematic addition of various functional groups at different positions on the naphthalene ring can be used to probe the binding site for additional favorable interactions and to modulate selectivity.
Controlling stereochemistry: The synthesis of single enantiomers is crucial to maximize potency and minimize potential off-target effects.
By integrating these principles, medicinal chemists can design and synthesize new 3-naphthalen-2-ylpyrrolidine derivatives with improved pharmacological profiles, leading to the development of novel therapeutics for a range of neurological and psychiatric disorders.
Mechanistic Studies of Biological Interactions
Elucidation of Molecular Targets and Pathways
There is no available scientific literature detailing the molecular targets or biological pathways modulated by 3-Naphthalen-2-ylpyrrolidine;hydrochloride. The following sections reflect the lack of specific data for this compound.
No studies were found that investigated the inhibitory activity of this compound against sphingosine kinases or alpha-mannosidases. Research on other, structurally distinct pyrrolidine (B122466) derivatives has shown activity against these enzymes, but these findings cannot be extrapolated to the specific compound .
There is no published data on the binding affinity or modulatory effects of this compound at the melanocortin-3 receptor or serotonin (B10506) transporters. While some pyrrolidine-indole derivatives have been explored as modulators of serotonin receptors, these are structurally different from 3-Naphthalen-2-ylpyrrolidine. nih.gov
No research is available on the effects of this compound on inflammasome signaling, cell viability, or cell migration. A structurally related, but different, compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, has been studied for its potential to modulate microglial activation, but this compound possesses an azetidine ring instead of a pyrrolidine ring and has a different substitution pattern. mdpi.com
Understanding Structure-Mechanism Relationships at a Molecular Level
Due to the absence of studies on its biological activity, no structure-mechanism relationships for this compound have been established. Developing such an understanding would first require primary screening to identify its biological targets and subsequent detailed mechanistic and structural studies, which have not been reported.
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For a molecule like 3-Naphthalen-2-ylpyrrolidine;hydrochloride, DFT can be employed to predict a variety of molecular properties.
DFT calculations on naphthalene (B1677914) and pyrrolidine (B122466) derivatives have been used to determine optimized molecular geometries, including bond lengths and angles. mdpi.com These calculations can also elucidate the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for understanding how the molecule might interact with other molecules, including biological targets.
Key molecular properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap generally indicates higher reactivity. For naphthalene-based compounds, the HOMO and LUMO are often localized on the naphthalene ring system, indicating that this part of the molecule is central to its electronic activity. nih.gov
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution on the surface of the molecule, identifying regions that are likely to engage in electrostatic interactions. For this compound, the protonated nitrogen in the pyrrolidine ring would be expected to be a region of positive electrostatic potential, making it a likely site for interaction with negatively charged residues in a biological target.
Table 1: Predicted Electronic Properties of 3-Naphthalen-2-ylpyrrolidine using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic and heterocyclic compounds.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action of a compound.
For this compound, molecular docking studies could be performed to screen for potential protein targets. The process involves generating a 3D model of the compound and "docking" it into the binding sites of various proteins. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction.
Studies on related naphthalene and pyrrolidine derivatives have shown that these scaffolds can interact with a variety of protein targets. ekb.egbohrium.com For instance, the naphthalene moiety can form hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. The pyrrolidine ring, especially when protonated as in the hydrochloride salt, can form hydrogen bonds and electrostatic interactions with polar or charged residues (e.g., aspartate, glutamate, serine).
A hypothetical docking study of this compound into a generic kinase binding site might reveal key interactions. The naphthalene group could occupy a hydrophobic pocket, while the protonated pyrrolidine nitrogen could form a crucial hydrogen bond with a backbone carbonyl oxygen or a negatively charged amino acid side chain.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, untested compounds.
While no specific QSAR models for this compound are available, the methodology can be applied to a series of naphthalenylpyrrolidine derivatives. A 3D-QSAR study, for example, would involve aligning a set of molecules and using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to identify regions of the molecule where changes in steric, electrostatic, or other properties lead to changes in activity. nih.gov
QSAR models for pyrrolidine derivatives have been developed to understand their interactions with various biological targets. nih.govresearchgate.net These models can provide valuable insights into the structural features that are important for activity. For instance, a QSAR model might reveal that the position of the pyrrolidine ring on the naphthalene scaffold, as well as the presence and nature of substituents, are critical for biological effect.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This technique can be used to study the conformational flexibility of this compound and to analyze the stability of its complex with a protein target.
An MD simulation of the free ligand in a solvent (e.g., water) can reveal its preferred conformations and how it interacts with its environment. For a ligand-protein complex identified through molecular docking, an MD simulation can assess the stability of the binding pose and provide a more detailed understanding of the interactions. The simulation can show how the ligand and protein adjust their conformations to achieve an optimal fit and can be used to calculate the binding free energy, which is a more rigorous measure of binding affinity than docking scores. scispace.comresearchgate.net
Simulations of related systems, such as naphthalene interacting with clay minerals or various drugs with polymers, demonstrate the power of MD in understanding intermolecular interactions at a molecular level. mdpi.comrsc.org
In Silico Prediction of Drug-Like Properties
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential toxicity. These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.
For this compound, various computational models can be used to predict its drug-like properties. One of the most common sets of rules for evaluating drug-likeness is Lipinski's Rule of Five. These rules suggest that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
Computational tools can also predict properties such as aqueous solubility, plasma protein binding, and potential for crossing the blood-brain barrier. researchgate.netmdpi.comnih.gov Toxicity predictions can flag potential issues such as mutagenicity or inhibition of key metabolic enzymes.
Table 2: Predicted Drug-Like Properties of 3-Naphthalen-2-ylpyrrolidine
| Property | Predicted Value | Compliance with Drug-Likeness Rules |
| Molecular Weight | 197.28 g/mol | Compliant |
| LogP | ~3.0 | Compliant |
| Hydrogen Bond Donors | 1 | Compliant |
| Hydrogen Bond Acceptors | 1 | Compliant |
| Aqueous Solubility | Moderate | Favorable for oral absorption |
| Blood-Brain Barrier Permeation | Likely | May have CNS effects |
Note: These values are illustrative and based on predictions for molecules with similar structures.
Preclinical Research Applications and Potential Therapeutic Relevance
In Vitro Biological Activity Evaluation
Comprehensive searches for data pertaining to the in vitro evaluation of 3-Naphthalen-2-ylpyrrolidine;hydrochloride have not yielded any specific findings. There is no available information on the compound's activity in various standard assays used to determine potential therapeutic effects at the molecular and cellular levels.
Enzyme Activity Assays (e.g., Kinases, Glycosidases)
There are no published studies detailing the screening of this compound against any enzyme targets, including but not limited to kinases and glycosidases. Consequently, its potential as an enzyme inhibitor or activator remains unknown.
Receptor Binding Assays
Information regarding the affinity of this compound for any specific biological receptors is not available in the public domain. Receptor binding assays are crucial for identifying the molecular targets of a compound and predicting its pharmacological effects, but no such data has been reported for this particular molecule.
Cell-Based Assays (e.g., Cellular Proliferation, Migration, Inflammatory Markers)
There is a lack of research on the effects of this compound in cell-based models. Studies investigating its impact on cellular processes such as proliferation, migration, or the expression of inflammatory markers have not been published, leaving its potential utility in disease areas such as oncology or inflammatory disorders unexplored.
In Vivo Preclinical Models (Non-Human)
Consistent with the absence of in vitro data, there are no reports of this compound being evaluated in any non-human, in vivo preclinical models.
Animal Models for Disease States (e.g., Neuroinflammatory, Antidepressant, Antineoplastic)
No studies have been published that investigate the efficacy of this compound in animal models of any disease state, including but not limited to neuroinflammatory conditions, depression, or cancer.
Pharmacodynamic Studies in Animal Models
There is no available data on the pharmacodynamic properties of this compound in animal models. Such studies, which assess the biochemical and physiological effects of a drug on a living organism, are essential for understanding its mechanism of action and dose-response relationship, but have not been reported for this compound.
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies for Enhanced Analog Diversity
The generation of a diverse library of analogs is crucial for establishing robust structure-activity relationships (SAR) and optimizing lead compounds. nih.gov While classical methods for synthesizing 3-aryl pyrrolidines often involve multi-step processes or harsh conditions, modern synthetic chemistry offers more efficient and versatile strategies. bohrium.comsci-hub.se
Future synthetic efforts will likely move beyond traditional cyclization and modification techniques towards more sophisticated catalytic systems. bohrium.com A particularly promising approach is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. researchgate.netchemrxiv.orgchemrxiv.orgnih.govx-mol.com This method allows for the direct, single-step synthesis of 3-aryl pyrrolidines from readily available precursors, demonstrating broad substrate scope and applicability to drug-like molecules. researchgate.netchemrxiv.org Other innovative methods include 1,3-dipolar cycloaddition reactions using azomethine ylides, which are highly effective for creating the five-membered pyrrolidine (B122466) framework. nih.govsci-hub.setandfonline.com Multicomponent reactions, where three or more reactants combine in a single pot to form the product, also represent a powerful strategy for rapidly generating structural complexity. tandfonline.com
These advanced methods will enable the synthesis of a wide array of 3-Naphthalen-2-ylpyrrolidine analogs with varied substituents on both the naphthalene (B1677914) and pyrrolidine rings. This diversity is essential for fine-tuning the compound's pharmacological profile.
| Synthetic Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Classical Cycloaddition | Involves the reaction of precursors like azomethine ylides with styrene (B11656) derivatives to form the pyrrolidine ring. | Well-established and foundational for pyrrolidine synthesis. | sci-hub.se |
| Palladium-Catalyzed Hydroarylation | A modern, metal-catalyzed reaction that directly couples an aryl group to a pyrroline (B1223166) ring. | High efficiency, broad substrate scope, single-step process suitable for creating drug-like molecules. | researchgate.netchemrxiv.org |
| Multicomponent Reactions (MCRs) | Three or more starting materials react in a single vessel to form a complex product. | Rapid generation of chemical diversity, operational simplicity, and high atom economy. | tandfonline.com |
| Intramolecular Michael Addition | An organocatalytic approach that uses an internal Michael reaction to cyclize and form the pyrrolidine structure. | Provides access to specifically substituted N-aryl-pyrrolidines. | tandfonline.com |
Advanced Mechanistic Characterization Techniques
Understanding precisely how a ligand interacts with its biological target is fundamental to rational drug design. For compounds like 3-Naphthalen-2-ylpyrrolidine, which are expected to interact with targets such as monoamine transporters (MATs), advanced biophysical and structural biology techniques are critical. nih.govresearchgate.net The three main members of the MAT family are the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.gov
Future research will employ these techniques to elucidate the binding kinetics, conformational changes, and allosteric modulation induced by the compound and its analogs. Fluorescence-based substrate uptake assays can quantify the potency of inhibition, while electrophysiological studies can reveal effects on neuronal firing activity. mdpi.com
A significant breakthrough in structural biology has been the application of cryogenic electron microscopy (cryo-EM) to determine the high-resolution structures of membrane proteins like neurotransmitter transporters. news-medical.nettechnologynetworks.comstjude.orgnih.gov Recent cryo-EM studies have revealed the architecture of SERT and NET, capturing them in various states (unbound, substrate-bound, and drug-bound). nih.govnih.gov Applying cryo-EM to study the interaction of 3-Naphthalen-2-ylpyrrolidine analogs with their specific transporter targets could provide unprecedented atomic-level detail of the binding site, revealing the molecular basis for affinity and selectivity. nih.govnih.gov This structural information is invaluable for designing next-generation compounds with improved properties.
| Technique | Application | Information Gained | Reference |
|---|---|---|---|
| Cryogenic Electron Microscopy (Cryo-EM) | High-resolution 3D structure determination of the ligand-transporter complex. | Atomic-level details of binding pockets, conformational states, and the molecular basis of selectivity. | news-medical.netnih.gov |
| Fluorescence-Based Uptake Assays | Measuring the inhibition of neurotransmitter uptake into cells expressing specific transporters. | Quantitative potency (e.g., IC50 values) and functional activity of the compound. | mdpi.com |
| Radioligand Binding Assays | Quantifying the affinity of a compound for a specific receptor or transporter. | Binding affinity (Ki) and can help distinguish between competitive and allosteric binding. | nih.gov |
| Molecular Dynamics (MD) Simulations | Computational simulation of the dynamic movements of the ligand-protein complex over time. | Insights into binding stability, conformational changes, and the role of allosteric sites. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. ajol.info These computational tools are particularly well-suited for navigating the vast chemical space of potential analogs and predicting their biological activities. nih.govnih.gov For a scaffold like 3-Naphthalen-2-ylpyrrolidine, AI and ML can be integrated at multiple stages of the discovery pipeline. sebastianraschka.com
Furthermore, generative AI models can design entirely new molecules (de novo drug design) that are optimized for binding to a specific target while possessing desirable pharmacokinetic properties. nih.gov By combining pharmacophore modeling with ML, researchers can efficiently screen compounds with the highest probability of binding to the desired biological target. ajol.info This in silico approach significantly reduces the time and cost associated with traditional trial-and-error screening. nih.govbiorxiv.org
| AI/ML Application | Description | Impact on Drug Discovery | Reference |
|---|---|---|---|
| Virtual Screening | Using ML models to screen large compound libraries to identify potential "hits". | Accelerates hit identification and reduces the number of compounds needing experimental testing. | sebastianraschka.com |
| QSAR Modeling | Building predictive models that correlate a compound's chemical structure with its biological activity. | Guides the design of more potent and selective analogs by identifying key molecular features. | ajol.info |
| De Novo Drug Design | Employing generative models to create novel molecular structures tailored to a specific target. | Expands chemical space and generates innovative drug candidates with optimized properties. | nih.gov |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds. | Allows for early-stage filtering of candidates with poor pharmacokinetic or safety profiles. | jchemlett.com |
Exploration of New Therapeutic Applications
The pyrrolidine scaffold is a privileged structure found in drugs approved for a wide range of diseases, including viral infections, cancer, and central nervous system disorders. frontiersin.orgnih.govnih.govnih.gov While the 3-aryl pyrrolidine motif is often associated with neurological targets, its versatility suggests that analogs of 3-Naphthalen-2-ylpyrrolidine could have therapeutic potential in other areas. nih.govresearchgate.net
Future research should explore the activity of novel analogs against a broader panel of biological targets. For instance, different pyrrolidine derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. frontiersin.orgnih.gov Polyhydroxylated pyrrolidines are being investigated as potential treatments for diabetes, while other derivatives have demonstrated anticonvulsant properties. frontiersin.orgnih.gov The structural rigidity of spiro-pyrrolidine derivatives makes them attractive for incorporation into biological macromolecules. nih.gov
By screening a diverse library of 3-Naphthalen-2-ylpyrrolidine analogs against targets implicated in oncology, infectious diseases, or metabolic disorders, researchers may uncover entirely new therapeutic applications for this chemical class. ontosight.aiacs.org This exploratory approach, guided by the known biological activities of the broader pyrrolidine family, could lead to the development of first-in-class medicines for diseases with high unmet medical needs. frontiersin.org
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 3-Naphthalen-2-ylpyrrolidine hydrochloride?
- Methodology : Use a two-step process: (1) Amination of the pyrrolidine intermediate with naphthalen-2-yl derivatives under catalytic conditions (e.g., palladium catalysts for cross-coupling), and (2) Hydrochloride salt formation via titration with HCl in anhydrous ethanol. Monitor pH and temperature (maintain 0–5°C during acid addition) to enhance crystallinity and purity .
- Data Validation : Confirm yield and purity using HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) and elemental analysis (C, H, N, Cl within ±0.3% of theoretical values).
Q. What analytical methods are recommended for purity assessment?
- Chromatographic Techniques :
- HPLC : Use a gradient method (e.g., 10%–90% acetonitrile in 20 min) with UV detection at 254 nm. Compare retention times against certified reference standards (e.g., MM0439.07, MM3146.00) .
- TLC : Silica gel 60 F254 plates with ethyl acetate:hexane (3:7); visualize under UV or iodine vapor.
- Spectroscopic Confirmation :
- FT-IR : Key peaks at 2500–3000 cm⁻¹ (N–H stretch of hydrochloride) and 1600 cm⁻¹ (aromatic C=C) .
Q. How should acute toxicity be assessed in preclinical studies?
- Experimental Design :
- Conduct acute oral toxicity tests in rodents per OECD Guideline 423. Administer doses ranging from 50–2000 mg/kg, monitoring mortality, organ weight changes, and histopathology (liver/kidney) over 14 days.
- Use database queries (e.g., PubMed, TOXNET) with terms like "naphthalene derivatives AND toxicity" to identify species-specific metabolic pathways (e.g., CYP450-mediated oxidation in rats vs. humans) .
Advanced Research Questions
Q. How to resolve contradictions in reported toxicity data for naphthalene-derived compounds?
- Root Cause Analysis :
- Species Variability : Rats exhibit higher CYP2F2 activity, producing cytotoxic 1,2-naphthoquinone, whereas humans primarily metabolize via CYP1A1/2 .
- Dose-Dependent Effects : Nonlinear pharmacokinetics at >500 mg/kg may saturate detoxification pathways, leading to oxidative stress. Validate using comet assays (DNA damage) and glutathione depletion assays .
- Mitigation : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences.
Q. What strategies ensure compound stability in long-term pharmacological studies?
- Storage Conditions :
- Store lyophilized powder at –20°C in amber vials under argon. For solutions, use PBS (pH 4.5) to minimize hydrolysis; avoid freeze-thaw cycles .
- Stability Testing :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products >0.5% require identification via LC-MS .
Q. How to validate selectivity in receptor-binding assays?
- Experimental Protocol :
- Use radioligand displacement assays (e.g., [³H]-spiperone for dopamine receptors) with HEK293 cells expressing target vs. off-target receptors (e.g., adrenergic α1).
- Calculate selectivity ratios (IC50 off-target/IC50 target). A ratio >100 indicates high specificity.
- Data Interpretation : Cross-reference with PubChem bioactivity data (e.g., Ki values for related compounds) to identify structural motifs influencing selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
